molecular formula C11H18O4 B1588906 1,1-Cyclohexanediacetic acid mono methyl ester CAS No. 60142-94-1

1,1-Cyclohexanediacetic acid mono methyl ester

Cat. No. B1588906
CAS RN: 60142-94-1
M. Wt: 214.26 g/mol
InChI Key: VLFQWYHVTAGEQB-UHFFFAOYSA-N
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Patent
US07375115B2

Procedure details

A solution of 1,1-cyclohexanediacetic acid (5.0 g) in acetic anhydride (8.0 mL) was stirred under reflux for 5 hours. The solution was then concentrated under reduced pressure and distilled with toluene azeotropically. To a solution of the resulting residue in methanol (15.2 mL) was added boron trifluoride diethyl ether complex (1.58 mL) at room temperature. The solution was stirred at room temperature for 2 hours. Saturated aqueous sodium carbonate solution was added to the solution and it was washed with diethyl ether. The aqueous layer was neutralized by addition of conc. hydrochloric acid and then extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride solution, and then, dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to give the title compound (4.21 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][C:12]([OH:14])=[O:13])([CH2:7][C:8]([OH:10])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:15](OC(=O)C)(=O)C>>[CH3:15][O:9][C:8]([CH2:7][C:1]1([CH2:11][C:12]([OH:14])=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1)=[O:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCCCC1)(CC(=O)O)CC(=O)O
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled with toluene azeotropically
ADDITION
Type
ADDITION
Details
To a solution of the resulting residue in methanol (15.2 mL) was added boron trifluoride diethyl ether complex (1.58 mL) at room temperature
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium carbonate solution was added to the solution and it
WASH
Type
WASH
Details
was washed with diethyl ether
ADDITION
Type
ADDITION
Details
The aqueous layer was neutralized by addition of conc. hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)CC1(CCCCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.